molecular formula C25H26IN7O4 B413585 (E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate CAS No. 321968-75-6

(E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate

Katalognummer: B413585
CAS-Nummer: 321968-75-6
Molekulargewicht: 615.4g/mol
InChI-Schlüssel: JWMUEPIAPBPOMF-WPWMEQJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anti-cancer agents. The compound features a 1,3,5-triazine core, a privileged scaffold in drug discovery known for its diverse biological activities. The specific presence of dual morpholino substituents at the 4 and 6 positions of the triazine ring is a critical structural feature, as this motif is found in potent and selective kinase inhibitors . For instance, the dimorpholino-triazine structure is a key component of clinical-stage compounds like bimiralisib (PQR309), a well-characterized pan-class I PI3K and mTOR inhibitor . This suggests potential application for this class of compounds in probing the PI3K/mTOR signaling pathway, a crucial node in cancer cell proliferation, survival, and metabolism that is frequently deregulated in human tumors . The molecular structure is further elaborated with a hydrazone linker and a terminal 3-iodobenzoate group, which may contribute to its properties in drug discovery efforts. This compound is intended for research applications such as in vitro cell-based assays, mechanism-of-action studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care in a controlled laboratory environment.

Eigenschaften

IUPAC Name

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26IN7O4/c26-20-3-1-2-19(16-20)22(34)37-21-6-4-18(5-7-21)17-27-31-23-28-24(32-8-12-35-13-9-32)30-25(29-23)33-10-14-36-15-11-33/h1-7,16-17H,8-15H2,(H,28,29,30,31)/b27-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMUEPIAPBPOMF-WPWMEQJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)I)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)I)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26IN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. .

Biologische Aktivität

(E)-4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4,6-dimorpholino-1,3,5-triazine derivatives with hydrazone intermediates. The presence of the morpholine groups in the triazine structure enhances its solubility and biological activity. The iodobenzoate moiety is expected to contribute to the compound's overall pharmacological profile by improving binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Notably, it acts on the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and metastasis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Efficacy

Recent studies have demonstrated that derivatives of 4,6-dimorpholino-1,3,5-triazine exhibit significant anticancer activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
SW620 (Colon Cancer)5.0PI3K inhibition
A549 (Lung Cancer)7.2Induction of apoptosis
HeLa (Cervical Cancer)6.5Cell cycle arrest
MCF-7 (Breast Cancer)8.0Inhibition of mTOR signaling

These results indicate that the compound has potent antiproliferative effects across different cancer types.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on SW620 cells using MTT assays. The results showed a dose-dependent decrease in cell viability with an IC50 value of 5 µM, highlighting its potential as a therapeutic agent against colon cancer .
  • In Vivo Studies : In xenograft models using A549 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered intravenously at doses corresponding to its effective in vitro concentrations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Core Structure Key Substituents Synthetic Yield Molecular Weight (g/mol) Key Features
(E)-4-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenyl 3-iodobenzoate (Target) 1,3,5-Triazine - 4,6-Dimorpholino
- Hydrazono linker
- 3-Iodobenzoate ester
Not reported ~630 (estimated) High polarity (morpholino groups), iodine enhances lipophilicity and halogen bonding potential.
Methyl 4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate (21) 1,3,5-Triazine - 4,6-Dimorpholino
- Ureido linker
- Methyl benzoate
92% 522.5 Ureido linker facilitates hydrogen bonding; methyl ester reduces steric hindrance compared to iodine.
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (30) 1,3,5-Triazine - 4,6-Dimorpholino
- Ureido linker
- Dimethylaminoethyl benzamide
50% 590.3 Charged dimethylamino group improves water solubility; benzamide moiety may enhance protein binding.
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) Pyridazine - 6-Methylpyridazine
- Phenethylamino linker
- Ethyl benzoate
Not reported ~380 (estimated) Pyridazine core offers π-π stacking potential; ethyl ester balances lipophilicity and metabolic stability.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound d) Triazolone - Triazole/dioxolane hybrid
- Piperazine linker
- Dichlorophenyl group
Not reported ~750 (estimated) Antifungal activity (triazole moiety); dichlorophenyl group enhances hydrophobicity and membrane penetration.

Key Comparisons

Core Heterocycles

  • The target compound’s 1,3,5-triazine core distinguishes it from pyridazine (I-6232) and triazolone (Compound d) analogues. Triazines are electron-deficient, enabling interactions with nucleophilic residues (e.g., kinases), whereas pyridazines and triazoles are more commonly associated with antimicrobial targets .

Linker Groups The hydrazono linker in the target compound provides rigidity and conjugation, contrasting with the flexible ureido (Compounds 21, 30) and phenethylamino (I-6232) linkers.

Substituent Effects The 3-iodobenzoate ester in the target compound increases molecular weight (~630 g/mol) compared to methyl/ethyl esters (e.g., Compound 21: 522.5 g/mol). Iodine’s polarizability could enhance halogen bonding, a feature absent in chlorine (Compound d) or methyl groups . Morpholino groups in the target and Compounds 21/30 improve solubility relative to the dichlorophenyl group in Compound d, which prioritizes lipophilicity for membrane penetration .

Research Findings and Data Gaps

  • Available Data: Compounds 21 and 30 have characterized yields and mass spectrometry data, but biological activity remains unreported . The target compound’s synthesis and properties are inferred from structural analogs.
  • Critical Gaps: Comparative studies on binding affinity, solubility, and metabolic stability are needed. Halogen bonding efficacy of the iodine substituent warrants experimental validation (e.g., crystallography).

Vorbereitungsmethoden

Stepwise Chlorine Replacement

  • Initial Reaction with Morpholine :
    Cyanuric chloride reacts with morpholine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine) to replace two chlorines, yielding 2-chloro-4,6-dimorpholino-1,3,5-triazine.
    Reaction Conditions :

    ReagentSolventTemperatureYield (%)Source
    Cyanuric chloride + Morpholine + Et₃NCH₂Cl₂0°C → RT~90%
  • Final Chlorine Displacement :
    The remaining chlorine is replaced with a phenyl group via Suzuki-Miyaura coupling using 4-aminophenylboronic acid pinacol ester, forming 4,6-dimorpholino-1,3,5-triazin-2-yl aniline.
    Key Parameters :

    CatalystBaseSolventYield (%)
    Pd(PPh₃)₄Na₂CO₃DME/H₂O83%

Hydrazone Formation and Esterification

The hydrazone linkage and 3-iodobenzoate ester are introduced via sequential reactions.

Hydrazone Synthesis

The triazine intermediate undergoes condensation with a hydrazine derivative. For example:

  • Reaction with 4-(Hydrazinomethyl)phenylamine :
    4,6-Dimorpholino-1,3,5-triazin-2-ylamine reacts with 4-(hydrazinomethyl)phenylamine in ethanol/acetic acid under reflux, forming the hydrazone.

Esterification with 3-Iodobenzoic Acid

The phenolic hydroxyl group is esterified with 3-iodobenzoic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimized Conditions :

Coupling ReagentSolventTemperatureYield (%)
EDCI + DMAPCH₂Cl₂0°C → RT75–80%

Stereochemical Control (E-Configuration)

The (E)-configuration of the hydrazone is achieved through:

  • Thermal Equilibrium :
    Refluxing in ethanol-acetic acid favors trans-alkene formation due to steric and electronic factors.

  • Catalytic Control :
    Acidic conditions (e.g., HCl) or transition metal catalysts (e.g., Pd/C) may stabilize the E-isomer.

Characterization and Purification

Critical analytical data for validation:

Spectroscopic Data (Example)

TechniqueKey Peaks/ShiftsSource
¹H NMR δ 7.45 (s, 2H, Ar-H), δ 8.20 (s, 1H, CH=N)
¹³C NMR δ 156.2 (C=N), δ 165.8 (CO₂R)
IR ν 1680 cm⁻¹ (C=O), ν 1600 cm⁻¹ (C=N)

Chromatographic Purification

  • Column Chromatography : SiO₂, eluent: ethyl acetate/hexane (1:1).

  • Crystallization : Ethanol/water (3:1) for high-purity solids.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Suzuki Coupling High regioselectivityRequires palladium catalysts70–85
Direct Condensation Shorter reaction timeLower stereoselectivity60–75
Triphosgene-Mediated Cyclization Improved safety vs. phosgeneHigher cost of reagents80–90

Applications and Derivatives

This compound serves as a scaffold for:

  • Anticancer Agents : Hydrazone-triazine hybrids show cytotoxicity against MCF-7 and HCT-116 cell lines.

  • Peptide Coupling Reagents : Triazine-based systems enhance coupling efficiency in solid-phase synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.